N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
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Overview
Description
N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a synthetic chemical compound known for its distinct chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves a multi-step process. One common approach begins with the preparation of the 1-cyano-2-methylpropylamine starting material, followed by the coupling of this amine with a suitable benzoyl chloride derivative. The trifluoromethyl-substituted oxadiazole moiety is then introduced via a cyclization reaction involving appropriate reagents and conditions. The entire synthesis requires careful control of reaction parameters such as temperature, solvent, and pH to achieve optimal yields and purity.
Industrial Production Methods
For large-scale industrial production, the process may be adapted to improve efficiency and cost-effectiveness. This could include optimizing reaction times, employing continuous flow reactors, and utilizing cost-effective reagents. The final product is typically purified using methods such as recrystallization, chromatography, or distillation to ensure high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: : Reduction reactions may be employed to modify the cyano or oxadiazole groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Reagents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions, while oxidizing agents like hydrogen peroxide or potassium permanganate are employed for oxidation. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, with conditions adjusted to suit the specific transformation.
Major Products
The major products from these reactions vary depending on the specific reagents and conditions used. For example, oxidation could yield hydroxyl or carboxyl derivatives, while reduction might produce amine or alkyl groups.
Scientific Research Applications
N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has diverse applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology: : Its unique structure allows it to be used in studies involving enzyme interactions or protein binding.
Industry: : It may be utilized in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group and oxadiazole ring play critical roles in mediating these interactions, often leading to changes in biological activity or chemical reactivity. Pathways involved may include modulation of enzyme activity, receptor binding, or alterations in cellular signaling.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those containing oxadiazole or trifluoromethyl groups, N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide stands out due to its specific combination of functional groups. Similar compounds include:
4-(Trifluoromethyl)-1,2,4-oxadiazole derivatives: : Often used in medicinal chemistry and material science.
Cyano-substituted benzamides: : Known for their biological activities and use in pharmaceuticals.
Its unique combination of a trifluoromethyl group, oxadiazole ring, and cyano-substituted side chain confers distinct properties that make it valuable for research and industrial applications.
Properties
IUPAC Name |
N-[(1S)-1-cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-8(2)11(7-19)20-13(23)10-5-3-9(4-6-10)12-21-14(24-22-12)15(16,17)18/h3-6,8,11H,1-2H3,(H,20,23)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMRXFRHVCKHFA-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C#N)NC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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